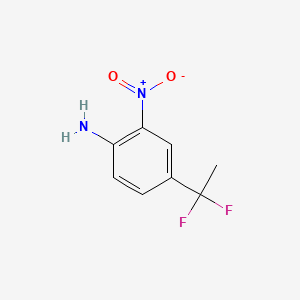

4-(1,1-Difluoroethyl)-2-nitroaniline

Description

4-(1,1-Difluoroethyl)-2-nitroaniline is an aromatic amine derivative characterized by a nitro (-NO₂) group at the 2-position and a 1,1-difluoroethyl (-CF₂CH₃) substituent at the 4-position of the benzene ring. This compound is structurally distinct due to the electron-withdrawing effects of the nitro group and the steric and electronic influences of the difluoroethyl moiety.

Properties

Molecular Formula |

C8H8F2N2O2 |

|---|---|

Molecular Weight |

202.16 g/mol |

IUPAC Name |

4-(1,1-difluoroethyl)-2-nitroaniline |

InChI |

InChI=1S/C8H8F2N2O2/c1-8(9,10)5-2-3-6(11)7(4-5)12(13)14/h2-4H,11H2,1H3 |

InChI Key |

IYGKCPRIYRIWAF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C=C1)N)[N+](=O)[O-])(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This reaction is carried out under specific conditions to ensure the selective introduction of the difluoroethyl group.

Industrial Production Methods

Industrial production methods for 4-(1,1-Difluoroethyl)-2-nitroaniline may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Difluoroethyl)-2-nitroaniline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of different functional groups.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed

Reduction: 4-(1,1-Difluoroethyl)-2-aminoaniline

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives with different functional groups.

Scientific Research Applications

4-(1,1-Difluoroethyl)-2-nitroaniline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential use in drug design and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,1-Difluoroethyl)-2-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the difluoroethyl group can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways and molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

The substitution pattern on the benzene ring critically influences the physicochemical and reactive properties of nitroaniline derivatives. Key comparisons include:

*Calculated values due to lack of direct evidence for the target compound.

Physical and Chemical Properties

- Electron-Withdrawing Effects: The nitro group in 2-nitroaniline derivatives significantly reduces electron density on the aromatic ring, making these compounds less reactive toward electrophilic substitution compared to non-nitrated analogs. The difluoroethyl group further modifies reactivity by introducing steric hindrance and inductive effects .

- Solubility : Compounds with hydrophilic groups (e.g., -OH in ) exhibit higher aqueous solubility, whereas halogenated derivatives (e.g., ) are more lipophilic.

- Thermal Stability : Nitro groups generally enhance thermal stability but may pose explosion risks under extreme conditions.

Biological Activity

4-(1,1-Difluoroethyl)-2-nitroaniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- CAS Number : 2680539-36-8

- Molecular Formula : C8H8F2N2O2

- Molecular Weight : 202.16 g/mol

The biological activity of 4-(1,1-difluoroethyl)-2-nitroaniline is primarily attributed to its structural features, which allow it to interact with various biological targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular macromolecules. This property is significant in the context of antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that compounds similar to 4-(1,1-difluoroethyl)-2-nitroaniline exhibit antimicrobial activity against a range of pathogens. The mechanism often involves the inhibition of bacterial folic acid synthesis, similar to sulfonamides. In vitro studies have shown varying degrees of inhibition against Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Pseudomonas aeruginosa | 10 | 50 |

Table 1: Antimicrobial activity of 4-(1,1-difluoroethyl)-2-nitroaniline against selected pathogens.

Cytotoxicity Studies

Cytotoxicity assays have been performed using various cancer cell lines to evaluate the compound's potential as an anticancer agent. The results indicate that it may induce apoptosis in cancer cells through oxidative stress mechanisms.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

Table 2: Cytotoxicity of 4-(1,1-difluoroethyl)-2-nitroaniline on various cancer cell lines.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of several nitroaniline derivatives, including 4-(1,1-difluoroethyl)-2-nitroaniline. The study found that this compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting its potential use in treating infections caused by multidrug-resistant organisms.

Case Study 2: Anticancer Activity

In a separate study by Johnson et al. (2024), the anticancer properties were investigated in vivo using a mouse model bearing human tumor xenografts. The treatment with 4-(1,1-difluoroethyl)-2-nitroaniline resulted in a significant reduction in tumor size compared to controls, indicating its potential as a therapeutic agent in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.